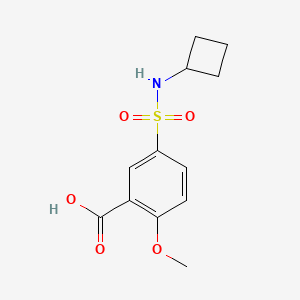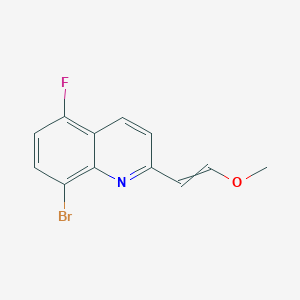![molecular formula C15H14N2O2 B13980506 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is a compound that features an indole moiety linked to a pyrrole-2,5-dione structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione typically involves the reaction of indole derivatives with appropriate pyrrole-2,5-dione precursors. One common method includes the use of Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting its biological effects .
類似化合物との比較
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety but differs in the attached functional groups.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with different substituents.
Uniqueness
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is unique due to its specific combination of the indole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-14(18)17(15(10)19)7-6-11-9-16-13-5-3-2-4-12(11)13/h2-5,8-9,16H,6-7H2,1H3 |
InChIキー |
WISUQKXWLBIDAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)

![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)

![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)







